![molecular formula C17H17FN2O3 B145682 (E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea CAS No. 134470-38-5](/img/structure/B145682.png)
(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
Overview
Description
(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea, also known as 4-fluorophenylmethylprop-2-enyl-N-hydroxyurea (4-FPHU), is a synthetic compound that has been used in scientific research for a variety of applications. It is a small molecule that has been studied for its ability to modulate protein-protein interactions and its potential to be used as a therapeutic agent. 4-FPHU has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery systems.
Scientific Research Applications
5-Lipoxygenase Inhibition
BW B70C is used as a 5-lipoxygenase inhibitor . This enzyme is crucial in the production of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, BW B70C can study its effects on conditions like eryptosis in erythrocytes .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory activities . It has been shown to reduce leukocyte migration to the airways induced by endotoxin in guinea pigs, which is significant for studying inflammatory diseases .
Anti-tumorigenic Effects
BW B70C has therapeutic effects against hepatocellular carcinoma , a type of liver cancer. Its role in cancer research is significant due to its anti-tumorigenic activities .
Allergen-induced Bronchoconstriction
It plays a role in reducing allergen-induced bronchoconstriction , which is the narrowing of the airways due to an allergic reaction. This application is crucial for studying asthma and other allergic conditions .
Anaphylactic Response Inhibition
The compound blocks the anaphylactic response in guinea pigs, which is a severe allergic reaction that can be life-threatening. This application is vital for allergy research and potential treatments .
Leukotriene Synthesis Prevention
BW B70C prevented LTC4 synthesis in macrophages, which are cells involved in the immune response. Leukotrienes like LTC4 play a role in inflammation and allergic reactions .
Airway Glycoconjugate Secretion Reduction
It reduces glycoconjugate secretion in the airways, which are molecules that can contribute to mucus production during allergic reactions .
Comparative Studies with Other Inhibitors
BW B70C’s dual action was shown in vivo in studies comparing it with other selective 5-lipoxygenase inhibitors, providing insights into its efficacy and potential advantages over other compounds .
Mechanism of Action
BW B70C, also known as 1-[(E)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea, is a potent, selective, and orally active compound with a wide range of biological activities .
Target of Action
BW B70C primarily targets arachidonic acid 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, biologically active derivatives of arachidonic acid .
Mode of Action
BW B70C acts as a potent iron chelating redox-type inhibitor of 5-lipoxygenase . It binds to the enzyme and inhibits its activity, thereby preventing the oxidation of arachidonic acid to 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .
Biochemical Pathways
The inhibition of 5-LOX by BW B70C disrupts the leukotriene biosynthetic pathway . This prevents the formation of leukotriene C4, a potent mediator of inflammation, and reduces leukocyte migration to the airways lumen . It also affects albumin microvascular leakage .
Result of Action
BW B70C inhibits both acute and allergic bronchoconstriction and late-phase eosinophil accumulation subsequent to allergen inhalation in guinea-pigs . It also significantly suppresses monocyte hyperactivation .
Action Environment
The action of BW B70C can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting bronchoconstriction and eosinophil accumulation was observed in guinea pigs that were pretreated with BW B70C prior to allergen inhalation .
properties
IUPAC Name |
1-[(E)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIYNMRLUHHRMF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea | |
CAS RN |
134470-38-5 | |
Record name | BW B70C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134470385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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